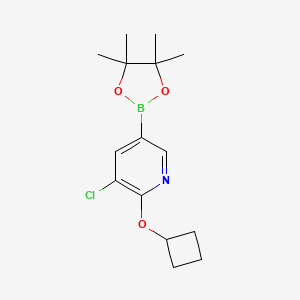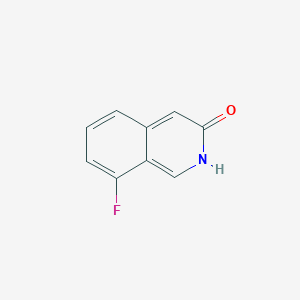
9H-Purin-6-amine, N-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purin-6-amine, N-butyl- is a chemical compound with the molecular formula C9H13N5 and a molecular weight of 191.23302 g/mol It belongs to the class of purines, which are heterocyclic aromatic organic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 9H-Purin-6-amine, N-butyl- typically involves the reaction of purine derivatives with butylamine. One common method includes the reaction of 6-chloropurine with butylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of 9H-Purin-6-amine, N-butyl- may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Purin-6-amine, N-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: 9H-Purin-6-amine, N-butyl- can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-butyl-7H-purin-6-one.
Reduction: Formation of 9H-Purin-6-amine, N-butyl- derivatives.
Substitution: Formation of substituted purine derivatives.
Applications De Recherche Scientifique
9H-Purin-6-amine, N-butyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular processes and as a ligand for purine receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 9H-Purin-6-amine, N-butyl- involves its interaction with purine receptors and enzymes. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing various cellular pathways. The compound may also inhibit specific enzymes involved in purine metabolism, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
N-benzyl-7H-purin-6-amine: Known for its role as a plant growth regulator.
6-benzylaminopurine: A synthetic cytokinin used in plant tissue culture.
Comparison: 9H-Purin-6-amine, N-butyl- is unique due to its butyl group, which imparts different physicochemical properties compared to its benzyl-substituted counterparts. This difference can influence its solubility, reactivity, and biological activity, making it suitable for specific applications where other purine derivatives may not be as effective .
Propriétés
Numéro CAS |
5451-41-2 |
|---|---|
Formule moléculaire |
C9H13N5 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
N-butyl-7H-purin-6-amine |
InChI |
InChI=1S/C9H13N5/c1-2-3-4-10-8-7-9(12-5-11-7)14-6-13-8/h5-6H,2-4H2,1H3,(H2,10,11,12,13,14) |
Clé InChI |
CRYKTDPNUYNOTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=NC=NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B8771951.png)


![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B8771980.png)

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8772002.png)




